molecular formula C21H20BrN3O2S2 B2884124 N-(4-bromo-2-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide CAS No. 941874-88-0

N-(4-bromo-2-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2884124
CAS No.: 941874-88-0
M. Wt: 490.43
InChI Key: XVCMQUOCVXMZNQ-UHFFFAOYSA-N
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Description

N-(4-Bromo-2-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a synthetic acetamide derivative of interest in medicinal chemistry and pharmaceutical research. Compounds featuring acetamide and thiazole moieties, like this one, are frequently investigated for their potential biological activities. Research on similar molecular structures indicates that such compounds are explored as key intermediates or target molecules in the development of dihydrofolate reductase (DHFR) inhibitors . DHFR is a critical enzyme in the synthesis of thymidine and purines, making it a significant target for areas of research including antimicrobial and anticancer agent development . The molecular structure of this compound incorporates several pharmacologically relevant features, including a thiazole ring linked via a thioether bridge to a secondary acetamide group. This specific architecture is designed to interact with hydrophobic and hydrophilic regions of enzyme active sites . Researchers value these complex acetamide derivatives for their potential to disrupt crucial metabolic pathways in cells. This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care in a laboratory setting.

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O2S2/c1-13-3-6-16(7-4-13)23-20(27)12-29-21-24-17(11-28-21)10-19(26)25-18-8-5-15(22)9-14(18)2/h3-9,11H,10,12H2,1-2H3,(H,23,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCMQUOCVXMZNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=C(C=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-2-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of the compound involves several steps, typically starting from 4-bromo-2-methylphenyl derivatives and incorporating thiazole and acetamide functionalities. The detailed synthetic pathway often employs methods like Suzuki coupling or other coupling reactions to achieve the desired molecular structure.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. For instance, it has been tested against various strains of bacteria, including multidrug-resistant pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.

Bacterial Strain MIC (µg/mL)
XDR Salmonella Typhi8
Methicillin-resistant Staphylococcus aureus (MRSA)16
Escherichia coli32

These results suggest that the compound could serve as a lead for developing new antimicrobial agents, especially in treating infections caused by resistant strains .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG-2).

Cell Line IC50 (µg/mL)
MCF-75.5
HepG-26.9

These findings are promising, indicating that the compound could be a candidate for further development as an anticancer drug .

The mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets. It is believed to inhibit key enzymes involved in bacterial cell wall synthesis and disrupt cancer cell proliferation pathways by inducing oxidative stress and apoptosis .

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the compound's effectiveness against antibiotic-resistant bacteria. The results indicated a strong correlation between structural modifications of the compound and its antimicrobial potency, suggesting a structure–activity relationship that could guide future modifications for enhanced efficacy .
  • Cytotoxicity Assessment : In another study focused on its anticancer properties, researchers conducted a series of assays to determine the cytotoxic effects on MCF-7 and HepG-2 cells. The results confirmed that the compound not only inhibited cell growth but also induced morphological changes indicative of apoptosis .

Comparison with Similar Compounds

Structural Analogues with Triazole Cores

Compound 7b (): N-(4-Bromo-2-methylphenyl)-2-((5-(1-(4-isobutylphenyl)ethyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

  • Core : 1,2,4-triazole instead of thiazole.
  • Substituents: A bulky 4-isobutylphenyl group replaces the p-tolylamino-oxoethyl chain.
  • Properties : Yield (71%), m.p. 122–124°C.
  • Key Differences : The triazole core may enhance metabolic stability compared to thiazole, while the isobutylphenyl group increases hydrophobicity .

Compound in : N-(2-bromo-4-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

  • Core : 1,2,4-triazole with furan and thiophene substituents.
  • Substituents: Lacks the oxoethyl-p-tolylamino group but includes heteroaromatic moieties.
  • Properties : Molecular weight 496.4 g/mol, predicted pKa ~7.01.
  • Key Differences : Heteroaromatic groups may alter π-π stacking interactions compared to the target compound .

Quinazolinone-Based Acetamides ()

Compound 5 : 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide

  • Core: Quinazolinone fused ring system.
  • Substituents : Sulfamoylphenyl group enhances solubility via hydrogen bonding.
  • Properties : Yield (87%), m.p. 269.0°C.

Compound 8 : 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-4-tolylacetamide

  • Substituents: 4-Tolyl group mirrors the p-tolylamino group but lacks the amino linkage.
  • Properties : Yield (91%), m.p. 315.5°C.
  • Key Differences : The absence of the oxoethyl spacer may reduce conformational flexibility .

Benz[d]isothiazol Derivatives ()

Compound 4k: N-((1-(2-Oxo-2-(phenylamino)ethyl)-1H-1,2,3-triazol-4-yl)methyl)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide

  • Core : Benz[d]isothiazol linked to a triazole.
  • Substituents: Phenylamino group similar to p-tolylamino but without the methyl.
  • Properties : Yield (74%), m.p. 176–178°C.
  • Key Differences: The benz[d]isothiazol core may confer distinct electronic properties, while the phenylamino group offers less steric bulk than p-tolylamino .

Thiophene and Thiadiazole Derivatives

Compound in : N-(4-Bromophenyl)-2-(2-thienyl)acetamide

  • Core : Thiophene instead of thiazole.
  • Substituents: Simpler structure lacking the oxoethyl-p-tolylamino chain.
  • Bioactivity : Reported antimycobacterial activity, suggesting thiophene’s role in target interaction .

Compound in : N-(2-Bromo-4-methylphenyl)-2-((5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide

  • Core : Thiadiazole ring.
  • Properties : Molecular weight 500.9 g/mol.
  • Key Differences : Thiadiazole’s electron-deficient nature may enhance reactivity compared to thiazole .

Comparative Data Table

Compound Name Core Structure Key Substituents Yield (%) Melting Point (°C) Bioactivity Notes Reference
Target Compound Thiazole 4-Bromo-2-methylphenyl, p-tolylamino N/A N/A Hypothetical N/A
7b () 1,2,4-Triazole 4-Isobutylphenyl 71 122–124 N/A
4k () Benz[d]isothiazol Phenylamino 74 176–178 Dengue/WNV protease inhibitor
Compound 5 () Quinazolinone Sulfamoylphenyl 87 269.0 N/A
N-(4-Bromophenyl)-2-(2-thienyl)acetamide Thiophene None N/A N/A Antimycobacterial

Key Structural and Functional Insights

Core Heterocycle Influence: Thiazole (target compound) vs. triazole (): Thiazole’s sulfur may enhance hydrogen bonding, while triazoles offer metabolic resistance.

Substituent Effects: Bromo-Methylphenyl Group: Increases lipophilicity, aiding membrane permeability (common in ). p-Tolylamino vs. Phenylamino: The methyl group in p-tolylamino enhances hydrophobic interactions (compare and target compound).

Benz[d]isothiazol derivatives () inhibit viral proteases, highlighting the role of heterocycles in enzyme targeting.

Q & A

Q. What are the optimal synthetic routes for N-(4-bromo-2-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the thiazole core, followed by coupling with the bromophenylacetamide moiety. Key steps include:
  • Thiol-ene coupling : Reaction of 2-mercaptothiazole derivatives with α-bromoacetamide intermediates under nitrogen atmosphere to form thioether linkages .
  • Amidation : Use of coupling agents like EDC/HOBt in anhydrous DMF to attach the p-tolylamino group .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
    Critical Parameters : Temperature (0–25°C for amidation), solvent choice (DMF for polar intermediates), and catalyst (e.g., pyridine for acid scavenging) .

Q. How is the purity and structural integrity of the compound confirmed post-synthesis?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify proton environments and carbon connectivity. For example, the methyl group on the bromophenyl ring appears as a singlet (~δ 2.3 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) confirm purity (>98%) .
  • Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]+ at m/z 518.02) validates molecular formula .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions)?

  • Methodological Answer :
  • Cross-Validation : Compare experimental NMR with Density Functional Theory (DFT)-calculated shifts (software: Gaussian 16, B3LYP/6-311+G(d,p) basis set). Discrepancies in thiazole protons (>0.5 ppm) may indicate conformational flexibility .
  • 2D NMR Techniques : Use HSQC and HMBC to resolve ambiguous assignments, particularly for overlapping thioether and acetamide signals .
  • Crystallography : Single-crystal X-ray diffraction (if feasible) provides definitive bond-length/angle data to reconcile computational models .

Q. What methodological approaches are used to establish structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Derivative Synthesis : Modify substituents (e.g., replace bromine with chlorine, alter methyl groups) to assess impact on bioactivity .
  • In Vitro Assays :
  • Anticancer Activity : MTT assays against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. IC50 values correlate with electron-withdrawing groups (e.g., bromine enhances activity) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition) to identify target interactions .
  • Computational Docking : Molecular docking (AutoDock Vina) into protein targets (e.g., EGFR) highlights key binding residues (e.g., hydrogen bonds with thiazole sulfur) .

Q. How can researchers assess the compound’s metabolic stability and toxicity in preclinical models?

  • Methodological Answer :
  • In Vitro Metabolism : Use liver microsomes (human/rat) to measure half-life (t1/2) and identify metabolites via LC-MS/MS. The acetamide group is prone to hydrolysis, requiring stability testing at physiological pH .
  • In Vivo Toxicity :
  • Acute Toxicity : OECD Guideline 423 dosing in rodents (10–300 mg/kg), monitoring organ histopathology .
  • Genotoxicity : Ames test (TA98 strain) to assess mutagenic potential .
  • Pharmacokinetics : Plasma concentration-time profiles (IV/oral administration) to calculate bioavailability (%F) .

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